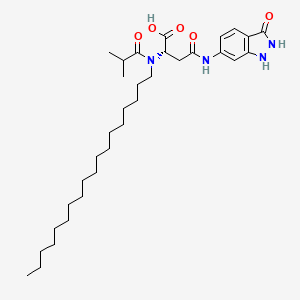
N-(2,3-Dihydro-3-oxo-1H-indazol-6-yl)-N2-(2-methylpropionyl)-N2-octadecyl-L-asparagine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)- (1-methylpyrrolidin-2-yl)methyl bis (4-chlorophenoxy)acetate hydrochloride , is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Preparation Methods
The preparation of (+)- (1-methylpyrrolidin-2-yl)methyl bis (4-chlorophenoxy)acetate hydrochloride involves several synthetic routes. The primary method includes the reaction of (1-methylpyrrolidin-2-yl)methyl with bis (4-chlorophenoxy)acetate under specific conditions to form the desired compound. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(+)- (1-methylpyrrolidin-2-yl)methyl bis (4-chlorophenoxy)acetate hydrochloride: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(+)- (1-methylpyrrolidin-2-yl)methyl bis (4-chlorophenoxy)acetate hydrochloride: has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is utilized in biological studies to understand its effects on different biological systems.
Medicine: It has potential therapeutic applications and is studied for its pharmacological properties.
Industry: It is used in the production of various industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (+)- (1-methylpyrrolidin-2-yl)methyl bis (4-chlorophenoxy)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to a cascade of biochemical reactions that result in its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
(+)- (1-methylpyrrolidin-2-yl)methyl bis (4-chlorophenoxy)acetate hydrochloride: can be compared with other similar compounds, such as:
- (10,11-dihydro-5-methyl-5H-dibenzo [a,d]cyclohepten-5,10-diyl)ammonium hydrogen [S- (R,R)]-2,3-bis (p-toluoyloxy)succinate**
- (1α,2β,5β)-2- (isopropyl)-5-methylcyclohexyl acetate
- 1,2,3,4,4a,9-hexahydro-2-methyldibenzo [c,f]pyrimido [1,6-a]azepine fumarate
These compounds share similar structural features but differ in their specific chemical properties and applications. The uniqueness of (+)- (1-methylpyrrolidin-2-yl)methyl bis (4-chlorophenoxy)acetate hydrochloride lies in its specific molecular structure and the resulting chemical and biological activities .
Properties
CAS No. |
34922-45-7 |
|---|---|
Molecular Formula |
C33H54N4O5 |
Molecular Weight |
586.8 g/mol |
IUPAC Name |
(2S)-2-[2-methylpropanoyl(octadecyl)amino]-4-oxo-4-[(3-oxo-1,2-dihydroindazol-6-yl)amino]butanoic acid |
InChI |
InChI=1S/C33H54N4O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-37(32(40)25(2)3)29(33(41)42)24-30(38)34-26-20-21-27-28(23-26)35-36-31(27)39/h20-21,23,25,29H,4-19,22,24H2,1-3H3,(H,34,38)(H,41,42)(H2,35,36,39)/t29-/m0/s1 |
InChI Key |
POCYRCHYIYFFIA-LJAQVGFWSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCN([C@@H](CC(=O)NC1=CC2=C(C=C1)C(=O)NN2)C(=O)O)C(=O)C(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(C(CC(=O)NC1=CC2=C(C=C1)C(=O)NN2)C(=O)O)C(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















